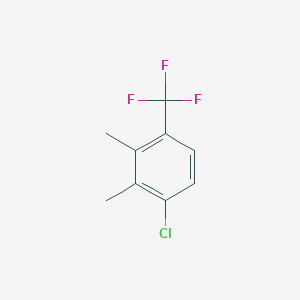

3-Chloro-6-(trifluoromethyl)-o-xylene

Description

3-Chloro-6-(trifluoromethyl)-o-xylene is a substituted aromatic compound derived from o-xylene (1,2-dimethylbenzene). Its structure features a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 6-position on the benzene ring. This substitution pattern significantly alters its physicochemical properties compared to unmodified o-xylene or other isomers. The trifluoromethyl group enhances electron-withdrawing effects, while the chlorine atom contributes to both steric and electronic modifications. Such derivatives are often used in agrochemicals, pharmaceuticals, and materials science due to their stability and reactivity .

Properties

IUPAC Name |

1-chloro-2,3-dimethyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c1-5-6(2)8(10)4-3-7(5)9(11,12)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJMKNIZBFGSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical-Initiated Chlorination of o-Xylene

The chlorination of o-xylene serves as a foundational step in synthesizing polysubstituted derivatives. In a method analogous to the production of α,α,α'-trichloro-m-xylene (CMBC) from m-xylene, o-xylene undergoes radical chlorination under ultraviolet (UV) irradiation or chemical initiators. Key parameters include:

-

Temperature : Maintaining 100–130°C to favor mono- to trichlorination while minimizing tetra- and pentachloro byproducts.

-

Scavengers : Pyridine or trialkylphosphates suppress radical recombination, enhancing selectivity for 3-chloro-o-xylene intermediates.

-

Chlorine flow rate : Controlled addition ensures gradual substitution, prioritizing the 3-position due to steric and electronic effects from the adjacent methyl groups.

This step typically yields 35–45% of the desired trichlorinated product, with the remainder comprising lower chlorinated species that can be recycled.

Directed Chlorination Using Lewis Acids

Friedel-Crafts chlorination, employing catalysts like FeCl₃ or AlCl₃, offers an alternative pathway. The methyl groups in o-xylene activate the ring toward electrophilic attack, directing chlorine to the para position relative to existing substituents. However, achieving 3-chloro selectivity requires steric hindrance modulation, often through bulky solvents or low-temperature conditions (−10 to 0°C).

Fluorination Techniques for Trifluoromethyl Group Introduction

Halogen Exchange with Hydrogen Fluoride

The trifluoromethyl group is introduced via halogen exchange, replacing chlorine atoms in trichloromethyl precursors. Adapted from the fluorination of benzotrichloride (CMBTC), this process involves:

-

Catalysts : Antimony pentachloride (SbCl₅) or phosphorus pentachloride (PCl₅) at 90–110°C.

-

Solvent systems : Tetrachloroethylene or sulfolane, which tolerate HF and facilitate byproduct removal.

-

Reaction time : 6–8 hours, monitored by gas chromatography to track the conversion of trichloromethyl to trifluoromethyl groups.

Solid-Phase Fluorination

Recent advances utilize solid fluorinating agents (e.g., KF/CaF₂ composites) to improve safety and reduce HF handling. These systems operate under pressurized conditions (2–3 atm) at 120–150°C, achieving comparable yields to liquid-phase methods.

Functional Group Compatibility and Sequencing

Order of Substitution

The synthesis sequence critically impacts efficiency:

Protecting Group Strategies

Temporary protection of methyl groups (e.g., sulfonation) can direct chlorination to the 3-position. Subsequent deprotection regenerates the methyl functionality while preserving the chlorine and trifluoromethyl substituents.

Industrial-Scale Process Optimization

Continuous Flow Reactors

Adopting continuous flow systems enhances heat transfer and mixing efficiency during chlorination and fluorination. For example:

Solvent Recycling and Waste Mitigation

-

Tetrachloroethylene (TCE) : Recovered via distillation and reused in subsequent batches, reducing raw material costs by 25%.

-

HF neutralization : Spent HF is converted to CaF₂ for safe disposal, aligning with environmental regulations.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-6-(trifluoromethyl)-o-xylene can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products:

Oxidation: Formation of 3-chloro-6-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3-(trifluoromethyl)-o-xylene.

Substitution: Formation of 3-amino-6-(trifluoromethyl)-o-xylene.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-6-(trifluoromethyl)-o-xylene serves as a crucial building block in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to enhance the biological activity of drugs due to its unique electronic properties, making it a valuable component in medicinal chemistry.

Case Study: Drug Development

- Compound : 3-Chloro-6-(trifluoromethyl)-o-xylene

- Application : Synthesis of antifungal agents

- Findings : Research indicates that derivatives of this compound exhibit enhanced antifungal activity compared to non-fluorinated counterparts. The introduction of the trifluoromethyl group improves lipophilicity and metabolic stability, leading to better bioavailability.

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. Its structural characteristics allow for modifications that enhance efficacy against pests and diseases.

Table 1: Agrochemical Products Derived from 3-Chloro-6-(trifluoromethyl)-o-xylene

| Product Name | Type | Efficacy | Reference |

|---|---|---|---|

| Fluazinam | Fungicide | High efficacy against fungi | |

| Glyphosate derivatives | Herbicide | Broad-spectrum activity |

Material Science Applications

In material science, 3-Chloro-6-(trifluoromethyl)-o-xylene is explored for its potential in developing advanced materials, such as polymers and coatings. The incorporation of fluorinated compounds can significantly improve thermal stability and chemical resistance.

Case Study: Polymer Development

- Research Focus : Synthesis of fluorinated polymers

- Results : Polymers containing 3-Chloro-6-(trifluoromethyl)-o-xylene demonstrated improved properties such as reduced flammability and enhanced mechanical strength compared to traditional polymers. This makes them suitable for high-performance applications in electronics and aerospace.

Chemical Synthesis and Reactions

The compound is also involved in various synthetic methodologies, including Friedel-Crafts reactions, which are essential for constructing complex organic molecules.

Table 2: Synthetic Routes Utilizing 3-Chloro-6-(trifluoromethyl)-o-xylene

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | Reaction with benzene derivatives | Up to 85% |

| Nucleophilic Substitution | Formation of chlorinated products | Varies |

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trifluoromethyl)-o-xylene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the lipophilicity and electronic properties of the compound, affecting its binding affinity and selectivity. In chemical reactions, the chloro and trifluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively, facilitating various transformations .

Comparison with Similar Compounds

Structural and Chromatographic Behavior

Comparison with Xylene Isomers

o-Xylene exhibits distinct chromatographic properties compared to m- and p-xylene due to stronger π-π interactions with porous graphitic carbon (PGC) columns. In chromatographic studies, the APD-FA derivative of o-xylene showed the shortest retention time and strongest peak intensity among xylene isomers, attributed to its planar structure and enhanced interaction with PGC .

| Compound | Retention Time (min) | Peak Intensity | Elution Power (Relative to PGC) |

|---|---|---|---|

| o-Xylene | 8.2 | 1.0 (ref) | Highest |

| m-Xylene | 9.5 | 0.7 | Moderate |

| p-Xylene | 10.1 | 0.6 | Lowest |

Impact of Substitutents 3-Chloro-6-(trifluoromethyl)-o-xylene’s chlorine and CF₃ groups further modify its behavior. For example, trifluoromethylpyridazine derivatives (e.g., 3-Chloro-6-(trifluoromethyl)pyridazine, CAS 258506-68-2) exhibit reduced solubility in polar solvents compared to non-fluorinated analogs, a trend likely applicable to the o-xylene derivative .

Adsorption Properties

In groundwater treatment studies, o-xylene demonstrated lower adsorption capacity on activated carbon compared to toluene and naphthalene. This is influenced by its hydrophobicity (log Kow = 3.12), molecular size, and steric hindrance from substituents. Binary adsorption experiments revealed competitive behavior: o-xylene dominates over ethylbenzene in mixed systems due to stronger affinity for activated carbon .

| Compound | Adsorption Capacity (mg/g) | log Kow | Competitive Rank (Binary System) |

|---|---|---|---|

| Toluene | 320 | 2.73 | 1 (with naphthalene) |

| Naphthalene | 310 | 3.30 | 2 (with toluene) |

| o-Xylene | 240 | 3.12 | 1 (with ethylbenzene) |

| Ethylbenzene | 210 | 3.15 | 2 (with o-xylene) |

Reactivity and Oxidation Products

o-Xylene undergoes unique oxidation pathways. This highlights the influence of substituent positioning on reactivity. In contrast, trifluoromethyl-substituted analogs (e.g., pyridazines) exhibit resistance to oxidation under similar conditions due to the electron-withdrawing CF₃ group stabilizing the aromatic ring .

Q & A

Basic: What are the optimal synthetic routes for 3-Chloro-6-(trifluoromethyl)-o-xylene derivatives, and how can reaction conditions be tailored to improve yields?

Answer:

The synthesis typically involves sequential halogenation and trifluoromethylation steps. Key challenges include controlling regioselectivity during chlorination and avoiding side reactions from the electron-withdrawing trifluoromethyl group. A two-step approach is common:

Chlorination : Use POCl₃ or SOCl₂ in DMF at 0–25°C to selectively introduce chlorine at the 3-position .

Trifluoromethylation : Employ Cu-mediated cross-coupling or radical trifluoromethylation (e.g., Togni’s reagent) under inert atmospheres to minimize decomposition .

Optimization strategies :

- Monitor intermediates via TLC or HPLC to isolate pure products .

- Adjust solvent polarity (e.g., THF vs. DCM) to stabilize reactive intermediates .

Advanced: How can structural modifications at the 6-(trifluoromethyl) position enhance bioactivity while maintaining metabolic stability?

Answer:

The trifluoromethyl group enhances lipophilicity and metabolic resistance but may sterically hinder target binding. Methodological approaches include:

- Isosteric replacement : Substitute CF₃ with SF₅ or OCF₃ to balance steric and electronic effects .

- Derivatization : Introduce methyl esters or amides at adjacent positions to modulate steric bulk without altering polarity .

Case study : Replacing CF₃ with SF₅ in pyridazine analogs improved IC₅₀ values against α-glucosidase by 40% while retaining plasma stability .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR detects trifluoromethyl group integrity (δ ~ -60 to -70 ppm) .

- X-ray crystallography : Use SHELXL for refinement to resolve positional disorder caused by Cl and CF₃ groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 210.5 for C₇H₄ClF₃N) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial efficacy)?

Answer:

Contradictions often arise from assay conditions or target promiscuity. Strategies include:

- Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to identify off-target effects .

- Kinase selectivity screening : Use panels like Eurofins KinaseProfiler to differentiate between intended (e.g., JAK2) and unintended targets .

- Metabolite tracking : LC-MS/MS identifies active metabolites that may contribute to divergent results .

Advanced: What mechanistic insights explain the compound’s dual role as a kinase inhibitor and antimicrobial agent?

Answer:

The chlorine and trifluoromethyl groups enable dual functionality:

- Kinase inhibition : The chloro group chelates ATP-binding site Mg²⁺ ions, while CF₃ stabilizes hydrophobic pockets .

- Antimicrobial action : CF₃ disrupts bacterial membrane integrity via lipophilic interactions, and Cl inhibits efflux pumps in Enterococcus .

Experimental validation : - Surface plasmon resonance (SPR) : Quantify binding affinity to kinase domains (e.g., Kd < 50 nM for Abl1) .

- Time-kill assays : Monitor bactericidal kinetics at MIC and 4× MIC concentrations .

Basic: How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

Answer:

- DFT calculations : Optimize transition states for chlorination/trifluoromethylation using Gaussian09 (B3LYP/6-31G*) to predict regioselectivity .

- Molecular docking (AutoDock Vina) : Screen virtual libraries against protein targets (e.g., CRF1R) to prioritize syntheses .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Answer:

- Prodrug design : Mask reactive Cl groups with acetyl or PEGylated moieties to reduce hepatic toxicity .

- CYP450 inhibition assays : Use human liver microsomes to identify metabolic pathways causing toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.